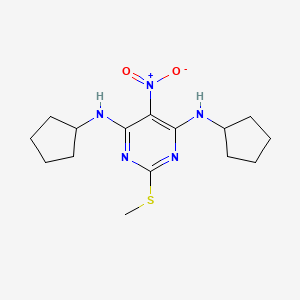

GS39783

Description

structure in first source

Properties

IUPAC Name |

4-N,6-N-dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-23-15-18-13(16-10-6-2-3-7-10)12(20(21)22)14(19-15)17-11-8-4-5-9-11/h10-11H,2-9H2,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGVDKOCBKBMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)NC2CCCC2)[N+](=O)[O-])NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424992 | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39069-52-8 | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39069-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS-39783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039069528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GS39783 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GS-39783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3T22A5DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GS-39783

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-39783 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. Unlike orthosteric agonists that directly activate the receptor, GS-39783 binds to a distinct allosteric site, enhancing the affinity and/or efficacy of the endogenous agonist, GABA. This modulation results in a potentiation of GABAB receptor-mediated signaling, leading to neuronal inhibition. This document provides a comprehensive overview of the mechanism of action of GS-39783, detailing its effects on downstream signaling pathways and presenting key quantitative data from in vitro and in vivo studies. Experimental protocols for pivotal assays are described, and signaling pathways are visualized to facilitate a deeper understanding of its molecular pharmacology.

Core Mechanism of Action: Positive Allosteric Modulation of the GABAB Receptor

GS-39783 functions as a positive allosteric modulator of the GABAB receptor.[1] The GABAB receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: GABAB1 and GABAB2.[2] The GABAB1 subunit is responsible for binding the endogenous ligand GABA, while the GABAB2 subunit is crucial for G protein coupling and signal transduction.[2]

GS-39783 binds to a site on the GABAB receptor that is topographically distinct from the GABA binding site.[3] This allosteric binding induces a conformational change in the receptor that enhances the ability of GABA to activate it.[3] This potentiation manifests as an increase in the potency and/or efficacy of GABA in eliciting downstream signaling events.[4] A key advantage of this mechanism is that GS-39783 only amplifies the physiological, spatially and temporally controlled, endogenous GABAergic signaling, which may contribute to a reduced side-effect profile compared to direct agonists.[4]

Downstream Signaling Pathways Modulated by GS-39783

The potentiation of GABAB receptor activation by GS-39783 leads to the enhanced activation of heterotrimeric Gi/o proteins.[2] Upon activation, the G protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate the activity of several intracellular effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][5] This reduction in cAMP levels affects the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), and subsequently modulates the phosphorylation state and activity of numerous downstream targets, including transcription factors like cAMP-response-element-binding protein (CREB).[6]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[2] This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][4] The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP). The inhibition of VGCCs reduces calcium influx, which in turn decreases the release of neurotransmitters from presynaptic terminals.

The following diagram illustrates the core signaling pathway of the GABAB receptor and the modulatory effect of GS-39783.

Caption: GS-39783 enhances GABA-mediated activation of the GABAB receptor.

Quantitative Data on GS-39783 Activity

The following tables summarize key quantitative data for GS-39783 from various in vitro assays.

Table 1: Potency of GS-39783 in [35S]GTPγS Binding Assays

| Receptor Source | Agonist | EC50 of GS-39783 (μM) | Reference |

| Recombinant GABAB Receptors | GABA | 2.1 | [7] |

| Native GABAB Receptors | GABA | 3.1 | [7] |

Table 2: Effect of GS-39783 on GABA Potency in cAMP Inhibition Assays

| Cell Line | GABAB Receptor | GS-39783 Concentration (μM) | Fold Shift in GABA EC50 (α value) | Reference |

| CHORGBR | Rat | 10 | 6 | [8][9] |

| HEKHGBR | Human | 0.1 - 1 | ~2 - 3 | [8][9] |

| HEKHGBR | Human | 5 - 10 | ~7 - 9 | [8][9] |

| CHOHGBR | Human | 0.1 - 1 | ~2 - 3 | [8][9] |

| CHOHGBR | Human | 5 - 10 | ~7 - 9 | [8][9] |

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the GABAB receptor.

Objective: To determine the potency and efficacy of GS-39783 in modulating agonist-stimulated [35S]GTPγS binding to cell membranes expressing GABAB receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing GABAB receptors are prepared and protein concentration is determined.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Reaction Mixture: In a 96-well plate, the following are added in order: assay buffer, varying concentrations of GS-39783, a fixed concentration of GABA (e.g., EC20), and cell membranes.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1 nM) and GDP (e.g., 10 µM).

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted and analyzed to determine EC50 values.

The following diagram outlines the workflow for the [35S]GTPγS binding assay.

Caption: Workflow of the [35S]GTPγS binding assay.

cAMP Inhibition Assay

This assay measures the ability of GS-39783 to potentiate GABA-mediated inhibition of adenylyl cyclase activity.

Objective: To quantify the effect of GS-39783 on the potency of GABA to inhibit forskolin-stimulated cAMP production in whole cells.

Methodology:

-

Cell Culture: Cells stably expressing GABAB receptors (e.g., CHO or HEK cells) are cultured to confluency.

-

Cell Stimulation: Cells are pre-incubated with varying concentrations of GS-39783 for a defined period. Subsequently, cells are stimulated with a fixed concentration of forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of GABA.

-

Cell Lysis: After the stimulation period, the reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production by GABA in the presence and absence of GS-39783 is calculated. The fold shift in the EC50 of GABA is determined to quantify the positive allosteric modulatory effect of GS-39783.

Conclusion

GS-39783 exerts its pharmacological effects through positive allosteric modulation of the GABAB receptor. By enhancing the action of the endogenous neurotransmitter GABA, GS-39783 potentiates Gi/o-mediated signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. This results in a net inhibitory effect on neuronal activity. The quantitative data and experimental protocols provided herein offer a detailed technical resource for researchers and drug development professionals working to understand and further investigate the therapeutic potential of GABAB receptor positive allosteric modulators. It is important to note that while GS-39783 is a valuable research tool, its development for clinical use has been hampered by findings of genotoxicity, likely due to its aromatic nitro group.[10] This has spurred the development of newer generation GABAB PAMs with improved safety profiles.[10]

References

- 1. Receptor activation involving positive allosteric modulation, unlike full agonism, does not result in GABAB receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Positive Allosteric Modulation of the GABAB Receptor by this compound Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The positive allosteric modulator this compound enhances GABA(B) receptor-mediated inhibition of cyclic AMP formation in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA(B) receptor-positive modulation decreases selective molecular and behavioral effects of cocaine. - OAK Open Access Archive [oak.novartis.com]

- 7. GS 39783 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 8. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses and optimization of new this compound analogues as positive allosteric modulators of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Function of GS39783: A Positive Allosteric Modulator of the GABA B Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GS39783, with the chemical name N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine, is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABA B R). Unlike direct agonists, this compound does not activate the GABA B receptor on its own. Instead, it enhances the receptor's response to the endogenous ligand, GABA. This modulation occurs through a distinct allosteric binding site, leading to a potentiation of the downstream signaling cascade. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for a variety of neurological and psychiatric disorders, including anxiety and substance use disorders, with a potentially more favorable side-effect profile compared to direct GABA B receptor agonists.

Mechanism of Action: Allosteric Modulation of the GABA B Receptor

The GABA B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: GABA B R1 and GABA B R2. The binding of GABA to the Venus flytrap (VFT) domain of the R1 subunit initiates a conformational change that is transmitted to the R2 subunit, leading to the activation of intracellular signaling pathways.

This compound exerts its function by binding to a distinct allosteric site located at the interface of the transmembrane (TM) domains of the GABA B R1 and GABA B R2 subunits.[1][2] This binding event stabilizes the active conformation of the receptor, thereby potentiating the effect of GABA.[3] This positive allosteric modulation results in an increased affinity of the receptor for GABA and an enhanced efficacy of GABA-mediated signaling.[4]

Signaling Pathways

The primary signaling pathway of the activated GABA B receptor, potentiated by this compound, involves the coupling to Gi/o proteins. This leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly modulate the activity of ion channels, leading to:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.

-

The following diagram illustrates the signaling pathway of the GABA B receptor and the modulatory role of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Species/System | Agonist | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Recombinant human GABA B receptors | GABA | EC₅₀ | 2.1 µM | [6] |

| [³⁵S]GTPγS Binding | Rat native GABA B receptors | GABA | EC₅₀ | 3.1 µM | [6] |

| cAMP Formation Inhibition | Rat Striatum (in vivo microdialysis) | R(-)-baclofen (1 µM) | Dose-dependent decrease | - | [5] |

Table 2: In Vivo Behavioral Effects of this compound

| Model | Species | Effect | Doses Tested | Reference |

| Elevated Plus Maze | Mouse | Anxiolytic-like effects | 10 and 30 mg/kg | [7][8] |

| Cocaine Self-Administration | Rat | Attenuation of cocaine-induced hyperlocomotion | 30 mg/kg | [9] |

| Alcohol Self-Administration | Sardinian alcohol-preferring rats | Reduction in alcohol self-administration | 25, 50, and 100 mg/kg | [10] |

| Ethanol-Induced Locomotor Stimulation | Mouse | Attenuation of acute ethanol-induced stimulation | 30 mg/kg | [4] |

Experimental Protocols

In Vivo Microdialysis for cAMP Measurement in Rat Striatum

This protocol is based on the methodology described by Gjoni et al. (2006) for monitoring extracellular cAMP levels in the striatum of freely moving rats.[5]

Objective: To measure the effect of this compound on GABA B receptor-mediated inhibition of cAMP formation in vivo.

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA/12)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Forskolin (B1673556) analog (e.g., 7-deacetyl-7-[O-(N-methylpiperazino)-γ-butyryl]--, dihydrochloride)

-

R(-)-baclofen hydrochloride

-

This compound

-

CGP56999 (GABA B antagonist)

-

cAMP radioimmunoassay (RIA) kit

Procedure:

-

Surgery: Anesthetize rats and implant a guide cannula stereotaxically targeting the striatum. Allow for a recovery period of at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Basal Sample Collection: After a stabilization period (e.g., 2 hours), collect baseline dialysate samples at regular intervals (e.g., 20 minutes).

-

Stimulation of cAMP formation: Perfuse the probe with aCSF containing a water-soluble forskolin analog to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Drug Administration:

-

To determine the effect of a GABA B agonist, perfuse the probe with different concentrations of R(-)-baclofen.

-

To assess the effect of this compound, administer this compound orally (p.o.) at various doses, followed by perfusion with a threshold concentration of R(-)-baclofen (e.g., 1 µM).

-

To confirm GABA B receptor dependency, co-administer the antagonist CGP56999.

-

-

Sample Analysis: Determine the cAMP concentration in the collected dialysates using a commercially available radioimmunoassay kit.

Elevated Plus Maze for Anxiety-Like Behavior in Mice

This protocol is a standard method to assess anxiety-like behavior in rodents and is based on the aversion of mice to open and elevated spaces.

Objective: To evaluate the anxiolytic-like effects of this compound.

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm).

-

Two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) arranged opposite to each other.

-

A central platform (e.g., 5 x 5 cm).

-

Video recording and analysis software.

Procedure:

-

Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 10 and 30 mg/kg, intraperitoneally or orally) or vehicle to different groups of mice. Allow for a pre-treatment time (e.g., 30-60 minutes).[7][8]

-

Testing: Place a mouse individually on the central platform of the maze, facing an open arm.

-

Recording: Record the behavior of the mouse for a fixed period (e.g., 5 minutes).

-

Data Analysis: Analyze the video recordings to determine the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

References

- 1. Structural basis of the activation of a metabotropic GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive Allosteric Modulation of the GABAB Receptor by this compound Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The positive allosteric modulator this compound enhances GABA(B) receptor-mediated inhibition of cyclic AMP formation in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GS 39783 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator this compound Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAB Receptor Positive Modulation Decreases Selective Molecular and Behavioral Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction by the Positive Allosteric Modulator of the GABAB Receptor, this compound, of Alcohol Self-Administration in Sardinian Alcohol-Preferring Rats Exposed to the “Sipper” Procedure - PMC [pmc.ncbi.nlm.nih.gov]

GS39783: A Positive Allosteric Modulator of the GABA B Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine) is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA B ) receptor. Unlike orthosteric agonists such as baclofen (B1667701), this compound does not directly activate the GABA B receptor but enhances the affinity and/or efficacy of the endogenous agonist, GABA. This mode of action offers a more nuanced modulation of the GABAergic system, potentially leading to a superior therapeutic window with fewer side effects. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental protocols. The information is intended to support further research and drug development efforts targeting the GABA B receptor.

Introduction

The GABA B receptor, a class C G-protein coupled receptor (GPCR), is a key regulator of inhibitory neurotransmission in the central nervous system (CNS).[1] It functions as an obligate heterodimer of the GABA B1 and GABA B2 subunits.[2] Activation of the GABA B receptor leads to the inhibition of adenyyl cyclase and the modulation of Ca 2+ and K + channels, resulting in a decrease in neuronal excitability.[2] Given its widespread distribution and inhibitory function, the GABA B receptor is a promising target for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction.[3]

Orthosteric agonists of the GABA B receptor, such as baclofen, have demonstrated therapeutic potential but are often associated with dose-limiting side effects, including sedation, muscle relaxation, and the development of tolerance.[4] Positive allosteric modulators (PAMs) like this compound represent an alternative therapeutic strategy. By potentiating the effects of endogenous GABA only when and where it is released, PAMs may offer a more physiological and targeted approach to enhancing GABA B receptor signaling, thereby mitigating the side effects associated with global receptor activation.[3]

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA B receptor. It binds to a site on the receptor distinct from the orthosteric binding site for GABA.[5] This allosteric binding enhances the receptor's response to GABA by increasing the agonist's potency and/or efficacy. Structural studies have identified a binding site for this compound at the interface of the transmembrane domains of the GABA B1 and GABA B2 subunits. By stabilizing the active conformation of the receptor, this compound facilitates G-protein coupling and downstream signaling in the presence of an orthosteric agonist.[3][6]

dot

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral characterization of the novel GABAB receptor-positive modulator this compound (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of the activation of a metabotropic GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

GS39783: A Technical Guide to its Discovery, Synthesis, and Allosteric Modulation of GABAB Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS39783, chemically identified as N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine, is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It details the compound's mechanism of action, summarizing key in vitro and in vivo data. Experimental protocols for its synthesis and primary functional assays are provided to enable further research. Notably, despite its promising anxiolytic profile without the typical side effects of direct GABAB agonists or benzodiazepines, the discovery of genotoxicity associated with its nitroaromatic group has shifted research focus towards the development of safer analogs.[1][2]

Discovery and Rationale

The discovery of this compound emerged from efforts to identify novel modulators of the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Direct agonists of the GABAB receptor, such as baclofen (B1667701), exhibit therapeutic effects but are often accompanied by undesirable side effects like sedation, muscle relaxation, and hypothermia.[3][4] Positive allosteric modulators represent an alternative therapeutic strategy, offering the potential to enhance endogenous GABAergic tone in a spatially and temporally specific manner, thereby potentially mitigating side effects. This compound was identified as a compound that potentiates the effect of GABA at the GABAB receptor without activating the receptor directly.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process culminating in the nucleophilic aromatic substitution of a di-chlorinated pyrimidine (B1678525) precursor. A plausible synthetic route is outlined below, based on the synthesis of structurally related compounds and commercially available starting materials.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine

4,6-dihydroxy-5-nitropyrimidine (B14392) is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield 4,6-dichloro-5-nitropyrimidine.[6]

-

Reaction: 4,6-dihydroxy-5-nitropyrimidine + POCl3 → 4,6-dichloro-5-nitropyrimidine

-

Procedure: 4,6-dihydroxy-5-nitropyrimidine is suspended in phosphorus oxychloride. The mixture is heated, typically to reflux, for several hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 4,6-dichloro-5-nitropyrimidine.

Step 2: Synthesis of N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (this compound)

-

Reaction: 2-methylsulfanyl-4,6-dichloro-5-nitropyrimidine + 2 equivalents of cyclopentylamine (B150401) → N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (this compound)

-

General Procedure: To a solution of the 2-methylsulfanyl-4,6-dichloro-5-nitropyrimidine in a suitable solvent (e.g., a polar aprotic solvent like DMF or a chlorinated solvent like dichloroethane), cyclopentylamine (2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction mixture is stirred, possibly with heating, until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield this compound.

Mechanism of Action: Positive Allosteric Modulation of the GABAB Receptor

This compound enhances the activity of the GABAB receptor by binding to an allosteric site, which is distinct from the orthosteric binding site for the endogenous ligand, GABA.[7] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of GABA.[7] The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Upon activation by GABA, the receptor couples to inhibitory Gi/Go proteins, leading to downstream signaling cascades that ultimately reduce neuronal excitability.

GABAB Receptor Signaling Pathway

The activation of the GABAB receptor by GABA, and its potentiation by this compound, triggers the following key signaling events:

-

G-protein activation: The Gi/Go protein dissociates into its Gαi/o and Gβγ subunits.

-

Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

Caption: GABAB Receptor Signaling Pathway.

In Vitro Pharmacological Profile

The positive allosteric modulatory effects of this compound have been characterized in various in vitro assays. A key functional assay is the [35S]GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.

-

Membrane Preparation: Cell membranes expressing the GABAB receptor are prepared from recombinant cell lines or native tissues.

-

Assay Buffer: A typical buffer contains Tris-HCl, MgCl2, NaCl, and GDP.

-

Procedure:

-

Membranes are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of GABA.

-

[35S]GTPγS is added to initiate the binding reaction.

-

The incubation is carried out at room temperature for a defined period.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The data are analyzed to determine the EC50 (concentration of this compound that produces 50% of the maximal potentiation) and the maximal potentiation of GABA-stimulated [35S]GTPγS binding.

Caption: Experimental Workflow for the [35S]GTPγS Binding Assay.

Quantitative In Vitro Data

| Assay | Receptor Source | Parameter | Value | Reference |

| [35S]GTPγS Binding | Recombinant GABAB Receptors | EC50 | 2.1 µM | [5] |

| [35S]GTPγS Binding | Native GABAB Receptors | EC50 | 3.1 µM | [5] |

In Vivo Pharmacological Profile

This compound has been evaluated in a range of rodent behavioral models to assess its anxiolytic-like and other central nervous system effects.

Experimental Protocols: Behavioral Assays

-

Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Stress-Induced Hyperthermia (SIH): This model measures the rise in body temperature in response to a mild stressor. Anxiolytic drugs are known to attenuate this hyperthermic response.

-

Locomotor Activity: This test measures spontaneous movement in a novel environment. It is used to assess for potential sedative or stimulant effects of a compound.

Quantitative In Vivo Data

| Behavioral Assay | Species | Dose Range (p.o.) | Key Finding | Reference |

| Elevated Plus Maze | Rat | 3, 10, 30 mg/kg | Anxiolytic-like effects observed. | [3] |

| Elevated Zero Maze | Mouse | 3, 10, 30 mg/kg | Anxiolytic-like effects observed. | [3] |

| Stress-Induced Hyperthermia | Mouse | 3, 10, 30 mg/kg | Reduced hyperthermic response. | [3] |

| Locomotor Activity | Rat & Mouse | Up to 200 mg/kg | No significant effect on locomotion. | [3][8] |

| Passive Avoidance | Mouse & Rat | Up to 100 mg/kg | No cognitive impairment observed. | [3] |

Genotoxicity and the Development of Analogs

A significant limitation of this compound is its demonstrated genotoxicity, which is likely attributable to the presence of the aromatic nitro group.[1][2] This finding has rendered this compound unsuitable for further clinical development and has spurred research into the synthesis and characterization of analogs that retain the positive allosteric modulatory activity but are devoid of the genotoxic liability. These efforts focus on replacing the nitro group with other electron-withdrawing groups that are not associated with genotoxicity.

Caption: Logical Relationship of this compound Properties and Development.

Conclusion

This compound was a pioneering positive allosteric modulator of the GABAB receptor that demonstrated a promising anxiolytic-like profile in preclinical studies without the sedative and motor-impairing side effects of conventional GABAB agonists. However, the discovery of its genotoxicity has highlighted a critical challenge in its therapeutic development. The research on this compound has been instrumental in validating the concept of GABAB receptor PAMs as a potential therapeutic strategy and has paved the way for the development of second-generation, safer analogs for the treatment of anxiety and other neurological disorders.

References

- 1. Syntheses and optimization of new this compound analogues as positive allosteric modulators of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Behavioral characterization of the novel GABAB receptor-positive modulator this compound (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GS 39783 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 6. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

GS39783 CAS number 39069-52-8

An In-depth Technical Guide to GS39783 (CAS 39069-52-8): A Positive Allosteric Modulator of the GABA-B Receptor

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 39069-52-8, is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] Chemically identified as N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine, it does not activate the GABA-B receptor directly but enhances the effect of the endogenous agonist, GABA.[3] This mechanism of action allows for a nuanced modulation of the GABAergic system, leading to therapeutic potential without the side effects commonly associated with direct GABA-B agonists like baclofen.[4] this compound has demonstrated significant anxiolytic and anti-addictive properties in preclinical studies, making it a valuable tool for neuroscience research and a lead compound in drug development.[1]

Chemical and Physical Properties

This compound is a synthetic, blood-brain barrier permeable, and orally active compound.[5] Its key chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 39069-52-8 | [5][6] |

| Molecular Formula | C₁₅H₂₃N₅O₂S | [5] |

| Molecular Weight | 337.44 g/mol | [5] |

| IUPAC Name | N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | [5][7] |

| Purity | ≥98% (HPLC) | |

| Appearance | Pale orange solid | [6] |

| Solubility | Soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 5 mM). | [5] |

| Storage Conditions | Store at room temperature or -20°C, protected from light and moisture. | [5] |

Mechanism of Action

This compound functions as a positive allosteric modulator at the GABA-B receptor, which is a G-protein coupled receptor (GPCR) that mediates neuronal inhibition.[3][8] The functional GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[9] this compound binds to a site within the transmembrane domain of the GABA-B2 subunit, distinct from the GABA binding site on the GABA-B1 subunit.[9][10]

This allosteric binding potentiates the receptor's response to GABA, enhancing G-protein coupling and downstream signaling. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This modulation enhances GABA-B receptor-mediated inhibition of neurotransmitter release.[3] Unlike direct agonists, this compound's effect is dependent on the presence of endogenous GABA, which may contribute to its favorable side-effect profile.[11]

Caption: GABA-B receptor signaling pathway modulated by this compound.

Pharmacological Efficacy and Potency

This compound has demonstrated efficacy in a range of in vitro and in vivo models, highlighting its potential therapeutic applications. Its primary effect is the potentiation of GABA-induced responses.

In Vitro Potency

The potency of this compound is typically measured by its ability to enhance GABA-stimulated [³⁵S]GTPγS binding, a functional assay that measures G-protein activation.

| Assay System | EC₅₀ Value | Effect Measured | Reference(s) |

| Recombinant GABA-B Receptors | 2.1 µM - 3 µM | Potentiation of GABA on [³⁵S]GTPγS binding | [5] |

| Native GABA-B Receptors | 3.1 µM | Potentiation of GABA on [³⁵S]GTPγS binding | |

| Rat Striatum (in vivo) | N/A | Dose-dependent decrease in cAMP formation | [11] |

Preclinical In Vivo Effects

Studies in rodent models have established the behavioral profile of this compound.

-

Anxiolytic Activity: this compound produces significant anxiolytic-like effects in models such as the elevated plus-maze and zero-maze without the sedative or motor-impairing side effects associated with benzodiazepines or baclofen.[4]

-

Anti-Addictive Properties: The compound has been shown to decrease self-administration of cocaine, nicotine, and alcohol in rats, suggesting a role in treating substance use disorders.[1]

-

Antipsychotic-like Effects: this compound has shown efficacy in animal models predictive of antipsychotic activity, such as reversing MK-801 and amphetamine-induced hyperactivity.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize this compound.

[³⁵S]GTPγS Binding Assay

This assay quantifies the activation of G-proteins following receptor stimulation. It is used to determine the EC₅₀ of PAMs like this compound.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing GABA-B receptors (e.g., CHO cells) in a buffer and centrifuge to isolate cell membranes.

-

Incubation: Incubate the membranes with a constant, sub-maximal concentration of GABA, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Reaction Termination: Stop the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using liquid scintillation counting.

-

Data Analysis: Plot the stimulated binding against the log concentration of this compound to determine the EC₅₀ value.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

In Vivo Microdialysis for cAMP Measurement

This protocol measures the biochemical effect of this compound on GABA-B receptor signaling in the brain of a freely moving animal.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into the striatum of a rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a forskolin (B1673556) analog to stimulate cAMP production.

-

Drug Administration: Administer this compound orally (p.o.) and/or a threshold concentration of a GABA-B agonist (e.g., baclofen) locally through the probe.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

cAMP Quantification: Measure the concentration of cAMP in the dialysate using a sensitive method like a radioimmunoassay.

-

Data Analysis: Analyze the change in extracellular cAMP levels over time following drug administration.[11]

Pharmacokinetics

Pharmacokinetic studies confirm that this compound is suitable for in vivo research.

| Parameter | Finding | Reference(s) |

| Oral Activity | This compound is orally active and demonstrates dose-dependent effects in vivo. | [5][11] |

| Brain Penetration | The compound is blood-brain barrier permeable. In mice treated with 30 mg/kg, mean brain levels of approximately 57 µg/g were measured, corresponding to a concentration of about 170 µM.[14] | [5][14] |

| Brain-to-Plasma Ratio | The brain-to-plasma ratio is approximately 0.26, indicating significant brain penetration.[14] | [14] |

Structural Considerations and Analogs

While this compound has proven to be an invaluable research tool, its aromatic nitro group was identified as a potential source of genotoxicity.[8] This finding spurred efforts to synthesize and optimize analogs to improve the compound's safety profile for potential clinical development.[8][15] These efforts have led to the creation of new classes of GABA-B PAMs with increased drug-likeness and reduced toxicity, demonstrating the importance of this compound as a foundational chemical scaffold.[8]

Conclusion

This compound is a well-characterized positive allosteric modulator of the GABA-B receptor with a robust preclinical profile. Its ability to enhance endogenous GABAergic tone without direct agonism provides a unique mechanism for treating CNS disorders like anxiety and addiction, while avoiding the limiting side effects of conventional GABA-B agonists. The extensive data on its mechanism, efficacy, and protocols make it a cornerstone compound for researchers, and its structural backbone continues to inform the development of next-generation therapeutics targeting the GABA-B system.

References

- 1. GS-39783 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GS 39783, GABAB positive allosteric modulator (CAS 39069-52-8) | Abcam [abcam.com]

- 6. apexbt.com [apexbt.com]

- 7. medkoo.com [medkoo.com]

- 8. Syntheses and optimization of new this compound analogues as positive allosteric modulators of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of the activation of a metabotropic GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. The positive allosteric modulator this compound enhances GABA(B) receptor-mediated inhibition of cyclic AMP formation in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The GABA B receptor agonist CGP44532 and the positive modulator this compound reverse some behavioural changes related to positive syndromes of psychosis in mice [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

GS-39783: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GS-39783, a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor. This document details its chemical and physical properties, biological activity, and the experimental methodologies used to characterize its function.

Chemical and Physical Properties

GS-39783, with the chemical name N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine, is a synthetic compound that has been instrumental in the study of GABA-B receptor pharmacology.[1][2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 337.44 g/mol | [1][4] |

| Molecular Formula | C₁₅H₂₃N₅O₂S | [1][4] |

| CAS Number | 39069-52-8 | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 5 mM in ethanol (B145695) and to 10 mM in DMSO. | [1] |

| Appearance | Solid | [2] |

| Storage | Store at room temperature. | [1] |

Biological Activity

GS-39783 acts as a positive allosteric modulator of the GABA-B receptor, meaning it enhances the effect of the endogenous ligand, GABA, without activating the receptor on its own.[1] This modulation leads to a potentiation of the GABAergic inhibitory signaling. The biological activity of GS-39783 has been quantified in various in vitro assays, as detailed in the following table.

| Assay | Receptor Source | EC₅₀ Value | Source(s) |

| [³⁵S]GTPγS Binding | Recombinant human GABA-B receptors | 2.1 µM | [3] |

| [³⁵S]GTPγS Binding | Rat cortical membranes | 3.1 µM | [3] |

| Calcium Signaling | HEK293 cells expressing human GABA-B receptors | 2.4 µM | [3] |

In vivo, GS-39783 has demonstrated anxiolytic-like effects and has been shown to reduce the self-administration of addictive substances such as cocaine and nicotine.[1][5]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the GABA-B receptor signaling pathway and the experimental workflows for the key assays used to characterize GS-39783.

Caption: GABA-B Receptor Signaling Pathway.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol is adapted from a standard method for measuring G-protein activation at the GABA-B receptor in rat cortical membranes.[1]

1. Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.7), 10 mM MgCl₂, 0.2 mM EGTA, 2 mM CaCl₂, 100 mM NaCl.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.7), 10 mM MgCl₂, 100 mM NaCl.

-

Guanosine 5'-diphosphate (GDP)

-

[³⁵S]Guanosine 5'-(γ-thio)triphosphate ([³⁵S]GTPγS)

-

Unlabeled GTPγS

-

GABA

-

GS-39783

-

Rat cortical membranes

-

96-well U-bottom plates

-

Glass-fiber filter plates (UniFilter-96 well, GF/B)

-

Microplate scintillation counter

-

Plate harvester

2. Procedure:

-

Prepare the assay mixture in a final volume of 200 µL per well in a 96-well plate. The final concentrations of the components are as follows:

-

50 mM Tris-HCl (pH 7.7)

-

10 mM MgCl₂

-

0.2 mM EGTA

-

2 mM CaCl₂

-

100 mM NaCl

-

20 µM GDP

-

0.3 nM [³⁵S]GTPγS

-

Increasing concentrations of GS-39783

-

1 µM GABA (a concentration corresponding to the EC₂₅)

-

10 µg of rat cortical membranes

-

-

Incubate the plates at room temperature for 60 minutes on a shaker.

-

Terminate the incubation by rapid vacuum filtration over glass-fiber filter plates using a 96-well plate harvester.

-

Wash the filter plates five times with ice-cold wash buffer.

-

Dry the plates for 90 minutes at 55°C.

-

Add 35 µL of liquid scintillation cocktail to each well.

-

Seal the plates and incubate for an additional 90 minutes at room temperature.

-

Measure the amount of membrane-bound [³⁵S]GTPγS using a microplate scintillation counter.

3. Controls:

-

Nonspecific binding: Measured in the presence of 10 µM unlabeled GTPγS and without GABA.

-

Basal binding: Measured in the absence of GABA.

-

Maximal binding: Measured in the presence of 1 mM GABA.

Calcium Mobilization Assay in HEK293 Cells

This protocol describes a general method for measuring changes in intracellular calcium in HEK293 cells expressing GABA-B receptors upon treatment with a modulator like GS-39783.

1. Materials:

-

HEK293 cells stably expressing human GABA-B receptors

-

Cell culture medium (e.g., DMEM)

-

96-well black-walled, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

GABA

-

GS-39783

-

Fluorescent imaging plate reader (FLIPR) or similar instrument

2. Procedure:

-

Seed the HEK293 cells in 96-well plates and grow to confluence.

-

Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 1 hour to allow for dye loading.

-

Wash the cells with assay buffer to remove any excess dye.

-

Prepare serial dilutions of GS-39783 in the assay buffer.

-

Add the GS-39783 solutions to the appropriate wells and incubate for a predetermined time.

-

Prepare a solution of GABA in the assay buffer at a concentration that elicits a submaximal response.

-

Place the cell plate into the FLIPR instrument.

-

Initiate the measurement of fluorescence and, after establishing a stable baseline, add the GABA solution to all wells.

-

Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

3. Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

The EC₅₀ value for GS-39783 can be determined by plotting the potentiation of the GABA response against the concentration of GS-39783.

References

- 1. Assay in Summary_ki [ww.w.bindingdb.org]

- 2. researchgate.net [researchgate.net]

- 3. Positive Allosteric Modulation of the GABAB Receptor by this compound Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

GS-39783: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

GS-39783, a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor, has garnered significant interest in neuroscience research for its potential therapeutic applications in anxiety, addiction, and other neurological disorders.[1][2] As with any biologically active compound, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the safety and handling precautions for GS-39783, compiled from available safety data sheets and scientific literature.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of GS-39783 is fundamental to its safe handling and storage. The following tables summarize key quantitative data.

| Identifier | Value |

| Chemical Name | N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine |

| CAS Number | 39069-52-8[3] |

| Molecular Formula | C₁₅H₂₃N₅O₂S[3] |

| Molecular Weight | 337.44 g/mol |

| Appearance | Crystalline solid[3] |

| Purity | ≥98% |

| Property | Value |

| Solubility | Soluble in DMSO (to 10 mM) and ethanol (B145695) (to 5 mM). Not soluble in water.[2] |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[3] Can be shipped at room temperature.[3] Protect from light.[4] |

| Stability | Stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] |

Hazard Identification and Safety Precautions

While comprehensive toxicological data for GS-39783 is not extensively published, available information from safety data sheets and research indicates the need for careful handling. A significant point of concern is its potential for genotoxicity, which has been suggested to be associated with its aromatic nitro group.

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | The acute toxicity of GS-39783 has not been fully characterized. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid breathing dust or solution mists. |

| Skin and Eye Irritation | May cause skin and eye irritation upon direct contact. | In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. |

| Genotoxicity | The aromatic nitro group present in the structure of GS-39783 raises concerns about potential genotoxicity. | Handle with care, minimizing exposure. Use of a chemical fume hood is recommended, especially when working with the solid form or preparing concentrated solutions. |

| Respiratory Sensitization | The potential for respiratory sensitization is unknown. | Avoid inhalation of dust. |

Emergency Procedures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.

Experimental Protocols

The following sections detail common experimental methodologies involving GS-39783, providing a framework for its use in research settings.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

Materials:

-

GS-39783 (solid)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethanol, anhydrous

-

Vortex mixer

-

Sterile, light-protecting microcentrifuge tubes or vials

Procedure:

-

Allow the vial of solid GS-39783 to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of GS-39783 in a chemical fume hood.

-

To prepare a 10 mM stock solution in DMSO, add the appropriate volume of anhydrous DMSO to the solid GS-39783.

-

Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]

-

Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C as per the stability data.[4]

In Vivo Administration

GS-39783 has been administered to rodents through various routes in behavioral studies.

Vehicle Preparation:

A common vehicle for intraperitoneal (i.p.) injection consists of a mixture of solvents to ensure the solubility of GS-39783.

-

Example Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

-

Example Vehicle 2: 10% DMSO and 90% Corn Oil.[4]

Administration Procedure (Intraperitoneal Injection):

-

Prepare the dosing solution by diluting the GS-39783 stock solution with the appropriate vehicle to the desired final concentration. It is recommended to prepare fresh dosing solutions for in vivo experiments on the day of use.[4]

-

Ensure the final concentration of DMSO in the injected solution is minimized to avoid vehicle-induced effects.

-

Administer the solution via intraperitoneal injection to the animal model at the specified dose. Doses used in rodent studies have ranged from 25-100 mg/kg.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of GS-39783 and a typical experimental workflow for its in vivo evaluation.

Caption: Mechanism of GS-39783 as a positive allosteric modulator of the GABA-B receptor.

Caption: A generalized workflow for an in vivo behavioral study using GS-39783.

References

- 1. Behavioral characterization of the novel GABAB receptor-positive modulator this compound (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

GS39783: A Technical Review of a GABA-B Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS39783, with the chemical name N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine, is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1] As a PAM, this compound does not directly activate the GABA-B receptor but enhances the effect of the endogenous agonist, GABA.[2] This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for various neurological and psychiatric disorders, including anxiety and addiction.[1][3] This document provides a comprehensive technical overview of the research literature on this compound, focusing on its pharmacological data, experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay | System | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Recombinant human GABA-B receptors | EC₅₀ | 2.1 µM | [4] |

| [³⁵S]GTPγS Binding | Rat cortical membranes | EC₅₀ | 3.1 µM | [4] |

| Calcium Signaling | HEK293 cells expressing human GABA-B receptors | EC₅₀ | 2.4 µM | [4] |

| cAMP Formation Inhibition | Rat striatum (in vivo microdialysis) | - | Dose-dependent decrease with 1 µM R(-)-baclofen | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Species | Administration | Dosage | Effect | Reference |

| Alcohol Self-Administration | Alcohol-preferring rats | - | 25-100 mg/kg | Suppressed alcohol self-administration | [4] |

| Sound-Induced Tonic Convulsions | Juvenile mice | - | ED₅₀ = 55.38 mg/kg | Reduced incidence of convulsions | [4] |

| Anxiety (Light-Dark Box) | Mice | Intraperitoneal | 30 mg/kg | Anxiolytic-like effects in high stress-responsive group | [6] |

| Pharmacokinetics | Mice | Intraperitoneal | 30 mg/kg | Mean Plasma: 217 µg/mL; Mean Brain: 57 µg/g | [6] |

| Cocaine-Induced Hyperlocomotion | Rodents | - | Dose-dependent | Attenuated hyperlocomotion | [7] |

Signaling Pathways and Mechanism of Action

This compound enhances the signaling of the GABA-B receptor, which is a G-protein coupled receptor (GPCR) that heterodimerizes from GABA-B1 and GABA-B2 subunits.[8] Upon binding of GABA to the GABA-B1 subunit, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][8] this compound binds to an allosteric site within the transmembrane domain of the GABA-B2 subunit, potentiating this signaling cascade.[9] Research also indicates that GABA-B receptor activation can modulate intracellular calcium levels and the Extracellular signal-regulated kinases (ERK) pathway.[8]

Caption: this compound enhances GABA-mediated inhibition of the cAMP pathway.

Experimental Protocols

A variety of experimental procedures have been utilized to characterize the pharmacological profile of this compound. Below are detailed methodologies for key experiments.

[³⁵S]GTPγS Binding Assay

This assay measures the functional coupling of the GABA-B receptor to its G-protein. The binding of an agonist to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of receptor activation.

-

Protocol:

-

Prepare membranes from cells expressing recombinant GABA-B receptors or from native tissue (e.g., rat cerebral cortex).

-

Incubate the membranes in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of GABA in the presence and absence of this compound.

-

After incubation, terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

-

Analyze the data to determine the EC₅₀ of GABA in the presence and absence of this compound to quantify the potentiation.

-

Caption: Workflow for the [³⁵S]GTPγS binding assay.

In Vivo Microdialysis for cAMP Measurement

This technique allows for the in vivo monitoring of neurotransmitter and second messenger levels in the brain of freely moving animals.

-

Protocol:

-

Surgically implant a microdialysis probe into the striatum of a rat.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals.

-

Administer this compound (e.g., orally) and a threshold concentration of the GABA-B agonist R(-)-baclofen.

-

Continue collecting dialysate samples.

-

Measure the concentration of cAMP in the dialysate samples, often using a competitive immunoassay.

-

Analyze the data to determine the effect of this compound on cAMP levels.[5]

-

Caption: In vivo microdialysis experimental workflow.

Therapeutic Potential and Preclinical Findings

This compound has demonstrated a promising preclinical profile, suggesting potential therapeutic applications in several areas:

-

Anxiety Disorders: this compound exhibits anxiolytic-like effects in various rodent models without the sedative side effects commonly associated with GABA-B agonists like baclofen (B1667701) or benzodiazepines.[10]

-

Substance Use Disorders: The compound has been shown to reduce the self-administration of alcohol, cocaine, and nicotine (B1678760) in animal models, indicating its potential in treating addiction.[1][4] It has been shown to attenuate the rewarding effects of cocaine.[3]

-

Psychosis: this compound has shown antipsychotic-like activity by reducing hyperactivity induced by amphetamine or MK-801 in rats.[4]

Conclusion

This compound is a well-characterized positive allosteric modulator of the GABA-B receptor with a distinct pharmacological profile. Its ability to enhance endogenous GABAergic tone without direct receptor activation offers a potentially more nuanced therapeutic approach with a favorable side-effect profile compared to direct agonists. The extensive preclinical data support its further investigation as a potential treatment for anxiety, addiction, and other neurological disorders. The detailed experimental protocols and signaling pathway information provided in this document serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

References

- 1. GS-39783 - Wikipedia [en.wikipedia.org]

- 2. Positive Allosteric Modulation of the GABAB Receptor by this compound Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. The positive allosteric modulator this compound enhances GABA(B) receptor-mediated inhibition of cyclic AMP formation in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator this compound Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA(B) receptor-positive modulation decreases selective molecular and behavioral effects of cocaine. - OAK Open Access Archive [oak.novartis.com]

- 8. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of the activation of a metabotropic GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavioral characterization of the novel GABAB receptor-positive modulator this compound (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GS-39783 In Vivo Experimental Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-39783 is a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA. This mechanism of action suggests a potential therapeutic advantage, possibly offering a better side-effect profile compared to direct GABA-B agonists like baclofen (B1667701).[3] In vivo studies have primarily focused on its anxiolytic-like properties and its potential in treating substance use disorders, particularly alcoholism.[3][4] These application notes provide a summary of the available in vivo experimental data and detailed protocols for key applications.

Data Presentation

Table 1: In Vivo Pharmacokinetics of GS-39783

| Animal Model | Dose and Route | Plasma Concentration | Brain Concentration | Brain-to-Plasma Ratio | Reference |

| C57BL/6J Mice | 30 mg/kg, intraperitoneal | 217 µg/mL | 57 µg/g | ~0.26 | [5] |

Table 2: Summary of In Vivo Efficacy Studies of GS-39783

| Experimental Model | Animal Species | Dose Range and Route | Key Findings | References |

| Anxiety Models | ||||

| Elevated Plus Maze | Rats | 10 mg/kg, oral | Decreased number of stretched attend postures, indicative of anxiolytic-like effects. | [6] |

| Elevated Zero Maze | Mice and Rats | Not specified | Exhibited anxiolytic-like effects. | [5] |

| Light-Dark Box | C57BL/6J Mice | 10 and 30 mg/kg, intraperitoneal | 30 mg/kg had anxiolytic-like effects in mice with high basal anxiety.[5][7] | [5][7] |

| Stress-Induced Hyperthermia | Mice | Not specified | Reduced stress-induced hyperthermia. | [8] |

| Addiction Models | ||||

| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | 25, 50, and 100 mg/kg, oral gavage | Dose-dependently reduced alcohol self-administration.[9] | [2][9] |

| Ethanol-Induced Locomotor Stimulation | DBA/2J Mice | 1, 3, 10, and 30 mg/kg, intraperitoneal | 30 mg/kg significantly decreased acute ethanol-induced stimulation.[10][11] | [10][11] |

| Cocaine Self-Administration | Rats | Not specified | Decreased cocaine self-administration. | [1][8] |

| Nicotine Reward | Not specified | Not specified | Blocks the rewarding properties of nicotine. | [1] |

| Biochemical In Vivo Model | ||||

| cAMP Formation in Striatum | Wistar Rats | Oral, dose-dependent | In combination with a threshold concentration of R(-)-baclofen, significantly decreased cAMP formation. | [12][13] |

Signaling Pathway

GS-39783 acts as a positive allosteric modulator of the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Upon binding of GABA, the receptor activates inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release. GS-39783 enhances the signaling efficacy of GABA at the receptor.

Caption: GABA-B receptor signaling pathway modulated by GS-39783.

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Activity in the Light-Dark Box Test (Mice)

Objective: To assess the anxiolytic-like effects of GS-39783.

Materials:

-

GS-39783

-

Vehicle (e.g., distilled water with a few drops of Tween-80)

-

C57BL/6J mice (2-3 months old)

-

Light-dark box apparatus

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Preparation: Prepare a solution of GS-39783 in the chosen vehicle at concentrations required to achieve doses of 10 mg/kg and 30 mg/kg.

-

Administration: Administer GS-39783 (10 or 30 mg/kg) or vehicle via i.p. injection 30 minutes before testing.[13] A Latin-square design can be used for repeated testing with a washout period of 2 days between tests.

-

Testing:

-

Place the mouse in the center of the dark compartment of the light-dark box.

-

Allow the mouse to explore the apparatus for a set period (e.g., 5-10 minutes).

-

Record the time spent in the light compartment, the number of transitions between compartments, and total distance traveled using an automated tracking system.

-

-

Data Analysis:

-

Compare the time spent in the light compartment and the number of transitions between the GS-39783-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA).

-

An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

-

It has been noted that the anxiolytic effects of GS-39783 may be more pronounced in mice with higher baseline anxiety levels.[5][7][14]

-

Caption: Experimental workflow for the light-dark box test.

Protocol 2: Assessment of GS-39783 on Alcohol Self-Administration (Rats)

Objective: To determine the effect of GS-39783 on the motivation to consume alcohol.

Materials:

-

GS-39783

-

Vehicle (e.g., distilled water with a few drops of Tween-80)

-

Sardinian alcohol-preferring (sP) rats

-

Operant conditioning chambers equipped with two levers and a liquid dispenser

-

10% (v/v) ethanol (B145695) solution

-

Gavage needles

Procedure:

-

Training:

-

Train rats to self-administer a 10% ethanol solution in daily 30-minute sessions. A fixed-ratio (FR) schedule of reinforcement (e.g., FR4, where 4 lever presses deliver one reward) is typically used.

-

Continue training until a stable baseline of responding is achieved.

-

-

Drug Preparation: Prepare a suspension of GS-39783 in the vehicle at concentrations to achieve doses of 25, 50, and 100 mg/kg.

-

Administration:

-

On test days, administer GS-39783 or vehicle by oral gavage 60 minutes before the start of the self-administration session.[9]

-

A within-subjects Latin-square design is appropriate, where each rat receives each dose.

-

-

Testing:

-

Place the rat in the operant chamber and allow it to self-administer the ethanol solution for the standard session duration (e.g., 30 minutes).

-

Record the number of lever presses on the active (ethanol-delivering) and inactive levers.

-

-

Data Analysis:

-

Compare the number of lever presses for ethanol and the total ethanol intake across the different doses of GS-39783 and vehicle using a repeated-measures ANOVA.

-

A reduction in lever pressing for ethanol suggests that GS-39783 reduces the reinforcing effects of alcohol.

-

Caption: Workflow for alcohol self-administration studies.

Concluding Remarks

The in vivo data for GS-39783 strongly support its role as a positive allosteric modulator of the GABA-B receptor with significant potential in the fields of anxiety and addiction. The provided protocols are based on published studies and offer a framework for further investigation. While the current in vivo research is concentrated in neuroscience, the critical role of GABA-B receptors in other physiological processes suggests that the therapeutic applications of GS-39783 could be broader, warranting further exploration in other disease models. Researchers should note the reported genotoxicity of GS-39783, which may limit its clinical translation, although newer, non-genotoxic analogs are being developed.[15]

References